Gefitinib

Catalog No.
S547939
CAS No.
184475-35-2
M.F
C22H24ClFN4O3
M. Wt
446.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gefitinib

CAS Number

184475-35-2

Product Name

Gefitinib

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine

Molecular Formula

C22H24ClFN4O3

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)

InChI Key

XGALLCVXEZPNRQ-UHFFFAOYSA-N

SMILES

Array

solubility

Sparingly soluble (2.70e-02 g/L

Synonyms

gefitinib, Iressa, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-(4-morpholinyl)propoxy)-4-quinazolinamide, ZD 1839, ZD1839

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4

The exact mass of the compound Gefitinib is 446.1521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly soluble ( FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Gefitinib is a first-generation, reversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) widely procured as a foundational reference standard in oncology research and pharmaceutical development. As a weakly basic compound with pKa values of 5.4 and 7.2, it exhibits highly pH-dependent solubility, becoming practically insoluble above pH 7 [1]. This distinct physicochemical profile, combined with its specific binding affinity for EGFR exon 19 deletions and L858R mutations, makes Gefitinib a critical benchmark material for evaluating novel lipid-based formulations, establishing baseline parameters in ADME/Tox permeability assays, and calibrating mutant-selective kinase inhibition models.

Substituting Gefitinib with other EGFR TKIs—such as Erlotinib, Afatinib, or Osimertinib—fundamentally compromises assay validity due to divergent physicochemical and pharmacokinetic properties. For example, Afatinib is highly soluble across a broad physiologic pH range (1 to 7.5), rendering it useless as a substitute in pH-dependent drug-drug interaction models (e.g., proton-pump inhibitor co-administration assays) where Gefitinib's sharp solubility drop is required [1]. Furthermore, third-generation TKIs like Osimertinib possess high blood-brain barrier permeability, whereas Gefitinib exhibits heavily restricted central nervous system (CNS) penetration [2]. Replacing Gefitinib with a more penetrant analog eliminates the necessary negative baseline control required when screening next-generation neuro-oncology compounds.

pH-Dependent Solubility for Formulation and Interaction Modeling

Gefitinib's utility in formulation research stems from its weak base characteristics (pKa 5.4 and 7.2), resulting in a sharp drop in aqueous solubility between pH 4 and pH 6, and practical insolubility above pH 7 [1]. This contrasts sharply with second-generation TKIs like Afatinib, which maintain high solubility throughout the pH 1 to 7.5 range [2]. This specific pH-dependent solubility makes Gefitinib an irreplaceable model compound for evaluating lipid-based delivery systems (e.g., liposomes, docusate salts) and modeling absorption deficits caused by acid-reducing agents.

Evidence DimensionAqueous solubility across physiologic pH range
Target Compound DataGefitinib: Practically insoluble above pH 7; sharp drop between pH 4 and 6
Comparator Or BaselineAfatinib: Highly soluble throughout pH 1 to 7.5
Quantified DifferenceGefitinib exhibits strict pH-dependent solubility, whereas Afatinib is pH-independent in the physiologic range.
ConditionsAqueous solution, variable pH (1.0 - 7.5)

Procuring Gefitinib is essential for establishing valid in vitro models of pH-dependent drug absorption and testing novel solubilizing excipients.

Standardized Gut Epithelial Permeability in Caco-2 Models

In standardized 3-day Caco-2 cell monolayer transwell systems, Gefitinib demonstrates an intermediate apical-to-basolateral transfer rate (Papp) of 0.38 × 10^-6 cm/s at 20 µM concentrations [1]. This provides a critical mid-range baseline compared to the highly restricted transfer of Erlotinib (0.13 × 10^-6 cm/s) and the rapid permeation of multikinase inhibitors like Sorafenib (14.1 × 10^-6 cm/s)[1]. Gefitinib's specific efflux ratio and intermediate permeability make it a highly reliable reference standard for calibrating intestinal absorption assays.

Evidence DimensionApical-to-basolateral transfer rate (Papp)
Target Compound DataGefitinib: 0.38 × 10^-6 cm/s
Comparator Or BaselineErlotinib: 0.13 × 10^-6 cm/s; Sorafenib: 14.1 × 10^-6 cm/s
Quantified DifferenceGefitinib permeates ~3-fold faster than Erlotinib but ~37-fold slower than Sorafenib.
ConditionsCaco-2 gut epithelial model, 20 µM concentration

Provides a precise, intermediate permeability benchmark necessary for validating ADME/Tox transwell assays and evaluating permeation enhancers.

Baseline Control for Blood-Brain Barrier (BBB) Penetration

When evaluating novel TKIs for central nervous system (CNS) activity, Gefitinib serves as the definitive restricted-penetration baseline. In vivo models demonstrate that Gefitinib has an unbound brain-to-plasma partition ratio (Kpuu,brain) of just 0.02 and a brain:plasma Cmax ratio of 0.21 [1]. In stark contrast, the third-generation TKI Osimertinib achieves a Kpuu,brain of 0.39 and a brain:plasma Cmax ratio of 3.41 [1]. This massive disparity confirms Gefitinib's role as a negative control when screening compounds for brain metastasis efficacy.

Evidence DimensionUnbound brain-to-plasma partition ratio (Kpuu,brain)
Target Compound DataGefitinib: 0.02 (Brain:Plasma Cmax ratio = 0.21)
Comparator Or BaselineOsimertinib: 0.39 (Brain:Plasma Cmax ratio = 3.41)
Quantified DifferenceGefitinib exhibits a >15-fold lower BBB penetration compared to Osimertinib.
ConditionsIn vivo mouse brain metastasis model

Crucial for use as a negative control in pharmacokinetic studies aiming to develop highly CNS-penetrant targeted therapies.

Kinase Inhibition Selectivity for EGFR L858R vs Wild-Type

Gefitinib is utilized to establish baseline inhibition metrics in mutant-selective EGFR assays. In H3255 cell lines harboring the L858R mutation, Gefitinib yields an IC50 of 0.075 µM, whereas the irreversible pan-HER inhibitor Dacomitinib achieves a 10-fold lower IC50 of 0.007 µM [1]. Furthermore, in wild-type EGFR cell lines (H1819), Gefitinib demonstrates an IC50 of 0.42 µM compared to Dacomitinib's 0.029 µM [1]. This moderate, reversible affinity profile makes Gefitinib the standard first-generation comparator for quantifying the enhanced potency and selectivity of next-generation covalent inhibitors.

Evidence DimensionIC50 for EGFR L858R mutant (H3255 cells)
Target Compound DataGefitinib: 0.075 µM
Comparator Or BaselineDacomitinib: 0.007 µM
Quantified DifferenceGefitinib provides a 10-fold lower potency baseline compared to second-generation irreversible inhibitors.
ConditionsIn vitro cell viability assay (H3255 L858R mutant and H1819 wild-type)

Enables researchers to accurately quantify the fold-improvement in potency and wild-type sparing of novel experimental kinase inhibitors.

Reference Standard for pH-Dependent Drug Interaction Assays

Driven by its sharp solubility drop between pH 4 and 6, Gefitinib is the preferred reference material for modeling the pharmacokinetic impact of acid-reducing agents (e.g., proton pump inhibitors). It allows formulation scientists to validate in vitro dissolution models that predict absorption deficits [1].

Baseline Control in Caco-2 Permeability and Efflux Screening

With a well-characterized, intermediate apical-to-basolateral transfer rate, Gefitinib is ideal for calibrating Caco-2 transwell systems. It serves as a reliable benchmark when testing the efficacy of novel pharmaceutical permeation enhancers or efflux pump inhibitors [2].

Negative Control for CNS-Penetrant Oncology Drug Development

Due to its highly restricted blood-brain barrier penetration, Gefitinib is an essential negative control in in vivo pharmacokinetic studies. It provides a reliable baseline to prove the enhanced CNS distribution of novel, brain-penetrant targeted therapies [3].

Calibration of Mutant-Selective (L858R/Del19) Kinase Assays

Gefitinib's specific, moderate-affinity IC50 profile against EGFR L858R mutations makes it the gold-standard first-generation comparator. Procurement of Gefitinib is necessary to quantify the fold-resistance or enhanced potency of experimental second- and third-generation covalent inhibitors in biochemical and cellular assays [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

4.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

446.1520965 Da

Monoisotopic Mass

446.1520965 Da

Heavy Atom Count

31

LogP

3.2
3.2

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S65743JHBS

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (57.14%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (55.1%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H351 (57.14%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (61.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (57.14%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (36.73%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (55.1%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the continued treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of either platinum-based or docetaxel chemotherapies.
FDA Label
Gefitinib Mylan is indicated as monotherapy for the treatment of adult patients with locally advanced or metastatic non‑small cell lung cancer (NSCLC) with activating mutations of EGFR‑TK.
Iressa is indicated for the treatment of adult patients with locally advanced or metastatic non-small-cell lung cancer with activating mutations of epidermal-growth-factor-receptor tyrosine kinase.

Livertox Summary

Gefitinib is a selective tyrosine kinase receptor inhibitor used in the therapy of non-small cell lung cancer. Gefitinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors;
Antineoplastic Agents

NCI Cancer Drugs

Drug: Gefitinib
US Brand Name(s): Iressa
FDA Approval: Yes
Gefitinib is approved to treat: Non-small cell lung cancer (NSCLC) that has metastasized (spread to other parts of the body). It is used as first-line treatment in patients whose tumors have certain EGFR gene mutations.
Gefitinib is also being studied in the treatment of other types of cancer.

Pharmacology

Gefitinib inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with the epidermal growth factor receptor (EGFR-TK). EGFR is expressed on the cell surface of many normal cells and cancer cells.
Gefitinib is an anilinoquinazoline with antineoplastic activity. Gefitinib inhibits the catalytic activity of numerous tyrosine kinases including the epidermal growth factor receptor (EGFR), which may result in inhibition of tyrosine kinase-dependent tumor growth. Specifically, this agent competes with the binding of ATP to the tyrosine kinase domain of EGFR, thereby inhibiting receptor autophosphorylation and resulting in inhibition of signal transduction. Gefitinib may also induce cell cycle arrest and inhibit angiogenesis. (NCI04)

MeSH Pharmacological Classification

Protein Kinase Inhibitors

ATC Code

L01XE02
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE02 - Gefitini

Mechanism of Action

Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme. EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells. Overexpression leads to enhanced activation of the anti-apoptotic Ras signal transduction cascades, subsequently resulting in increased survival of cancer cells and uncontrolled cell proliferation. Gefitinib is the first selective inhibitor of the EGFR tyrosine kinase which is also referred to as Her1 or ErbB-1. By inhibiting EGFR tyrosine kinase, the downstream signaling cascades are also inhibited, resulting in inhibited malignant cell proliferation.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
EGFR* [HSA_VAR:1956v2] [HSA:1956] [KO:K04361]

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

184475-35-2

Absorption Distribution and Excretion

Absorbed slowly after oral administration with a mean bioavailability of 60%. Peak plasma levels occurs 3-7 hours post-administration. Food does not affect the bioavailability of gefitinib.
Elimination is by metabolism (primarily CYP3A4) and excretion in feces. Excretion is predominantly via the feces (86%), with renal elimination of drug and metabolites accounting for less than 4% of the administered dose.
1400 L [IV administration]
595 mL/min [IV administration]

Metabolism Metabolites

Primarily hepatic via CYP3A4. Three sites of biotransformation have been identified: metabolism of the N-propoxymorpholino-group, demethylation of the methoxy-substituent on the quinazoline, and oxidative defluorination of the halogenated phenyl group.
Gefitinib has known human metabolites that include 4-Defluoro-4-hydroxy Gefitinib and O-Desmethyl Gefitinib.

Wikipedia

Gefitinib

Biological Half Life

48 hours [IV administration]

Use Classification

Human drugs -> Antineoplastic agents, Protein kinase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1. Hosomi Y, Morita S, Sugawara S, Kato T, Fukuhara T, Gemma A, Takahashi K, Fujita Y, Harada T, Minato K, Takamura K, Hagiwara K, Kobayashi K, Nukiwa T, Inoue A; North-East Japan Study Group. Gefitinib Alone Versus Gefitinib Plus Chemotherapy for Non-Small-Cell Lung Cancer With Mutated Epidermal Growth Factor Receptor: NEJ009 Study. J Clin Oncol. 2020 Jan 10;38(2):115-123. doi: 10.1200/JCO.19.01488. Epub 2019 Nov 4. PMID: 31682542.

2. Zhao C, Han SY, Li PP. Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. Curr Drug Deliv. 2017;14(2):282-288. doi: 10.2174/1567201813666160709021605. PMID: 27396387.

3. Noronha V, Patil VM, Joshi A, Menon N, Chougule A, Mahajan A, Janu A, Purandare N, Kumar R, More S, Goud S, Kadam N, Daware N, Bhattacharjee A, Shah S, Yadav A, Trivedi V, Behel V, Dutt A, Banavali SD, Prabhash K. Gefitinib Versus Gefitinib Plus Pemetrexed and Carboplatin Chemotherapy in EGFR-Mutated Lung Cancer. J Clin Oncol. 2020 Jan 10;38(2):124-136. doi: 10.1200/JCO.19.01154. Epub 2019 Aug 14. PMID: 31411950.

4. Wu YL, Zhang L, Kim DW, Liu X, Lee DH, Yang JC, Ahn MJ, Vansteenkiste JF, Su WC, Felip E, Chia V, Glaser S, Pultar P, Zhao S, Peng B, Akimov M, Tan DSW. Phase Ib/II Study of Capmatinib (INC280) Plus Gefitinib After Failure of Epidermal Growth Factor Receptor (EGFR) Inhibitor Therapy in Patients With EGFR-Mutated, MET Factor-Dysregulated Non-Small-Cell Lung Cancer. J Clin Oncol. 2018 Nov 1;36(31):3101-3109. doi: 10.1200/JCO.2018.77.7326. Epub 2018 Aug 29. Erratum in: J Clin Oncol. 2019 Jan 20;37(3):261. PMID: 30156984.

5. Lei Y, Guo W, Chen B, Chen L, Gong J, Li W. Tumor‑released lncRNA H19 promotes gefitinib resistance via packaging into exosomes in non‑small cell lung cancer. Oncol Rep. 2018 Dec;40(6):3438-3446. doi: 10.3892/or.2018.6762. Epub 2018 Oct 3. PMID: 30542738; PMCID: PMC6196604.

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